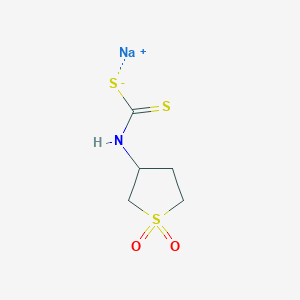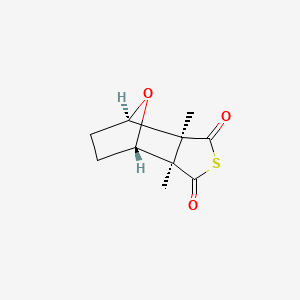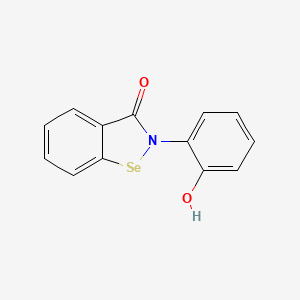
Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-7-chloro-1'-(3-(diethylamino)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(naphtalène-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diéthylamino)propyl)-, chlorhydrate est un composé organique complexe qui appartient à la classe des composés spiro. Ces composés se caractérisent par une liaison spiro unique, où deux cycles sont reliés par un seul atome.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Spiro(naphtalène-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diéthylamino)propyl)-, chlorhydrate implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la formation des cycles naphtalène et pyrrolidine, suivie de l’introduction de la liaison spiro. La chloration et l’ajout du groupe diéthylaminopropyl sont des étapes ultérieures. Les réactifs courants comprennent les agents chlorants, les amines et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
Spiro(naphtalène-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diéthylamino)propyl)-, chlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène, souvent à l’aide d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Elimination d’oxygène ou ajout d’hydrogène, généralement à l’aide de réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Remplacement d’un groupe fonctionnel par un autre, souvent facilité par des nucléophiles ou des électrophiles.
Réactifs et conditions courants
Les réactifs courants comprennent les oxydants (par exemple, le peroxyde d’hydrogène), les réducteurs (par exemple, l’hydrure de lithium et d’aluminium) et divers catalyseurs. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont cruciales pour optimiser les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés déchlorés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa structure spiro unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour ses interactions potentielles avec des macromolécules biologiques, telles que les protéines et les acides nucléiques.
Médecine
En médecine, Spiro(naphtalène-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diéthylamino)propyl)-, chlorhydrate pourrait être étudié pour ses propriétés pharmacologiques, y compris ses effets thérapeutiques potentiels et ses mécanismes d’action.
Industrie
Dans l’industrie, ce composé peut trouver des applications dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diethylamino)propyl)-, hydrochloride could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
Le mécanisme d’action de Spiro(naphtalène-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diéthylamino)propyl)-, chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d’autres protéines, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l’expression des gènes ou les processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Spiro(naphtalène-1(2H),3’-pyrrolidine)-2’,5’-dione
- 3,4-dihydro-7-chloro-1’-(3-(diéthylamino)propyl)-pyrrolidine
- Dérivés du naphtalène avec des liaisons spiro
Unicité
Ce qui distingue Spiro(naphtalène-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-7-chloro-1’-(3-(diéthylamino)propyl)-, chlorhydrate, c’est sa combinaison spécifique de groupes fonctionnels et de liaison spiro, qui confèrent des propriétés chimiques et biologiques uniques. Cette unicité en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Numéro CAS |
74247-13-5 |
|---|---|
Formule moléculaire |
C20H29ClN2O2 |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
(4S)-1'-[(2S)-2-(diethylamino)propyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione;hydrochloride |
InChI |
InChI=1S/C20H28N2O2.ClH/c1-4-21(5-2)15(3)14-22-18(23)13-20(19(22)24)12-8-10-16-9-6-7-11-17(16)20;/h6-7,9,11,15H,4-5,8,10,12-14H2,1-3H3;1H/t15-,20-;/m0./s1 |
Clé InChI |
WQPHJWWAYRELRL-QNNMEKCMSA-N |
SMILES isomérique |
CCN(CC)[C@@H](C)CN1C(=O)C[C@@]2(C1=O)CCCC3=CC=CC=C23.Cl |
SMILES canonique |
CCN(CC)C(C)CN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]propanoic acid;morpholine](/img/structure/B12709424.png)






![methyl (1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate](/img/structure/B12709481.png)



